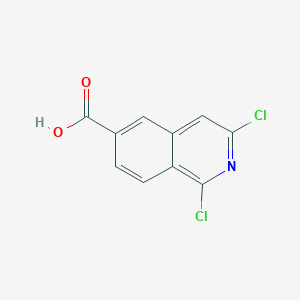

1,3-Dichloroisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1,3-dichloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-4-6-3-5(10(14)15)1-2-7(6)9(12)13-8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZMHKYHEQOTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416712-68-9 | |

| Record name | 1,3-Dichloroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Dichloroisoquinoline-6-carboxylic acid

An In-Depth Technical Guide to the

Introduction

1,3-Dichloroisoquinoline-6-carboxylic acid is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and natural products.[1][2] The introduction of chlorine atoms at the 1 and 3 positions, along with a carboxylic acid group at the 6-position, offers multiple points for further chemical modification, making this molecule an attractive starting material for the synthesis of novel drug candidates and functional materials.

The synthesis of this specific molecule is not explicitly detailed in a single, streamlined procedure in the current scientific literature. Therefore, this guide proposes a rational, multi-step synthetic pathway based on well-established chemical transformations of isoquinolines and related heterocyclic systems. The proposed route involves the initial construction of the isoquinoline-6-carboxylic acid core, followed by oxidation and subsequent dichlorination. This document provides a comprehensive, step-by-step guide for each of these key transformations, along with insights into the underlying chemical principles and practical considerations for reaction setup, monitoring, and product purification.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway that begins with the disconnection of the two chlorine atoms, leading back to a 1,3-dihydroxyisoquinoline-6-carboxylic acid intermediate. This intermediate can be envisioned as arising from the oxidation of an isoquinoline-6-carboxylic acid core. The isoquinoline-6-carboxylic acid itself can be constructed through established isoquinoline synthesis methodologies, such as the Pomeranz-Fritsch reaction, from simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Isoquinoline-6-carboxylic Acid Core

The construction of the fundamental isoquinoline ring system is the initial phase of this synthesis. The Pomeranz-Fritsch reaction is a classic and reliable method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[3][4] This approach is adaptable for a variety of substituted benzaldehydes.

Principle

The Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde with an aminoacetaldehyde acetal to form a Schiff base. This intermediate is then cyclized under acidic conditions to form the isoquinoline ring. Subsequent aromatization, often through oxidation or elimination, yields the final isoquinoline product.

Detailed Experimental Protocol: Synthesis of Isoquinoline-6-carboxylic acid

-

Step 1: Schiff Base Formation:

-

In a round-bottom flask, dissolve 1 equivalent of 4-formylbenzoic acid in a suitable solvent such as ethanol.

-

Add 1.1 equivalents of aminoacetaldehyde diethyl acetal.

-

Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base. This intermediate is often used in the next step without further purification.

-

-

Step 2: Cyclization and Aromatization:

-

Carefully add the crude Schiff base to a flask containing a strong acid catalyst. A common choice is concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to a temperature between 100-150°C. The optimal temperature will depend on the specific substrate and acid used.

-

Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the pH is approximately 7-8.

-

The crude isoquinoline-6-carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Part 2: Oxidation to the 1,3-Isoquinolinedione Intermediate

The next stage of the synthesis involves the oxidation of the isoquinoline ring to form a 1,3-dihydroxyisoquinoline-6-carboxylic acid. This compound exists in tautomeric equilibrium with the 1,3-isoquinolinedione form. This transformation is analogous to the oxidation of quinolines to quinolones.[5]

Principle

Oxidation of the isoquinoline ring can be achieved using various oxidizing agents. The reaction proceeds by attacking the electron-rich positions of the heterocyclic ring, leading to the introduction of hydroxyl groups.

Detailed Experimental Protocol: Synthesis of 1,3-Dihydroxyisoquinoline-6-carboxylic acid

-

Reaction Setup:

-

Suspend 1 equivalent of isoquinoline-6-carboxylic acid in an aqueous solution.

-

Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The amount of oxidizing agent will need to be determined empirically, but a starting point is 2-3 equivalents.

-

The reaction is typically performed at elevated temperatures, for example, by heating the mixture to reflux.

-

-

Reaction and Workup:

-

Stir the mixture vigorously and maintain the reflux for several hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench any excess oxidizing agent by adding a reducing agent, such as sodium bisulfite, until the purple color of the permanganate disappears.

-

Acidify the mixture with an acid, such as hydrochloric acid, to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Part 3: Dichlorination to Yield this compound

The final step in the synthesis is the conversion of the 1,3-dihydroxy intermediate to the target molecule, this compound. This is achieved through a robust chlorination reaction.

Principle

The hydroxyl groups of the 1,3-dihydroxyisoquinoline intermediate can be replaced by chlorine atoms using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). This type of reaction is widely used for the synthesis of chloro-substituted nitrogen heterocycles.[6][7]

Detailed Experimental Protocol:

-

Reaction Setup:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place 1 equivalent of 1,3-dihydroxyisoquinoline-6-carboxylic acid.

-

Add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

-

Reaction and Workup:

-

Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 107°C).

-

Maintain the reflux for 2-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

The crude product will precipitate. Collect the solid by filtration.

-

Wash the solid with cold water and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

-

Characterization Data

The following table summarizes the expected analytical data for the final product, this compound.

| Analytical Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | Signals for the chlorinated carbons (C1 and C3) will be in the aromatic region. The carbonyl carbon of the carboxylic acid will appear at a lower field (~165-175 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of the compound. The isotopic pattern for two chlorine atoms (a cluster of peaks with a characteristic 3:2:1 ratio for M, M+2, and M+4) should be observable.[8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching of the carboxylic acid (~1700 cm⁻¹), O-H stretching (broad, ~2500-3300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

Troubleshooting and Optimization

| Step | Potential Issue | Likely Cause | Suggested Solution |

| Part 1 | Low yield of Schiff base | Incomplete reaction | Increase reaction time or add a catalytic amount of a mild acid. |

| Part 1 | Incomplete cyclization | Insufficiently strong acid or low temperature | Use a stronger acid catalyst or increase the reaction temperature. |

| Part 2 | Over-oxidation and ring cleavage | Harsh reaction conditions | Perform the reaction at a lower temperature and add the oxidizing agent portion-wise. |

| Part 3 | Incomplete chlorination | Insufficient chlorinating agent or reaction time | Increase the amount of POCl₃ or prolong the reflux time. |

| All Steps | Product purification difficulties | Presence of side products | Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques (recrystallization, column chromatography). |

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Strong Acids (e.g., H₂SO₄): Corrosive. Handle with appropriate PPE.

-

Chlorinated Solvents: Many are toxic and potentially carcinogenic. Use in a well-ventilated area.

-

Quenching Procedures: The quenching of POCl₃ and strong acids with water is highly exothermic. Perform these steps slowly and with adequate cooling (e.g., in an ice bath).

Conclusion

This technical guide outlines a feasible and logical multi-step synthesis for this compound. By leveraging established reactions in heterocyclic chemistry, including the Pomeranz-Fritsch reaction, oxidation, and chlorination, this guide provides a detailed roadmap for researchers and scientists. The successful synthesis of this molecule will provide a valuable building block for the development of novel compounds with potential applications in drug discovery and materials science. Careful execution of the described protocols, with particular attention to reaction monitoring and safety precautions, will be crucial for achieving the desired outcome.

References

- Vertex AI Search.

- Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

- ResearchGate. A general and efficient method for the synthesis of benzo-(iso)

- Organic Chemistry Portal. Isoquinoline synthesis.

- ResearchGate.

- National Institutes of Health (NIH).

- BenchChem. An In-depth Technical Guide to Isoquinoline-6-carbonyl Chloride: Synthesis, Suppliers, and Biological Context.

- ChemicalBook. CHLOROQUINE synthesis.

- ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic....

- ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-6-carbonyl chloride.

- Isoquinoline.

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.

- Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

- Organic Syntheses Procedure.

- MDPI. Diastereoselective Synthesis of (–)

- PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Product Class 5: Isoquinolines.

- The Journal of Organic Chemistry. The Swamping Catalyst Effect. VI.

- Organic Syntheses Procedure. 4,7-dichloroquinoline.

- ResearchGate. Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach | Request PDF.

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1,3-Dichloroisoquinoline-6-carboxylic acid chemical properties

An In-Depth Technical Guide to 1,3-Dichloroisoquinoline-6-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized organic compound that stands at the intersection of heterocyclic chemistry and functionalized aromatics. Its structure is characterized by a rigid isoquinoline core, which is prevalent in a wide array of biologically active compounds and pharmaceuticals. The strategic placement of two chlorine atoms at the 1 and 3 positions significantly modulates the electronic properties of the heterocyclic ring, while the carboxylic acid group at the 6-position serves as a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, propose a logical synthetic pathway, explore its reactivity and derivatization potential, and discuss its applications as a high-value building block in the design of novel chemical entities.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in research and development.

Core Chemical Identity

The essential identification and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1416712-68-9 | [1] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1] |

| Molecular Weight | 242.06 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC2=C(C=C(C(=O)O)C=C2)N=C(C=C1)Cl | N/A |

| InChI Key | N/A | N/A |

Structural Analysis

The molecule's architecture is defined by the fusion of a benzene ring and a pyridine ring, forming the isoquinoline scaffold. The chlorine atoms at positions 1 and 3 are attached to the pyridine portion, while the carboxylic acid is on the benzene portion. This distinct arrangement dictates the molecule's reactivity and three-dimensional shape.

Predicted Spectroscopic Profile

While experimental data should be sourced from the supplier for definitive analysis, the expected spectroscopic characteristics can be predicted based on the structure.[2]

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the isoquinoline core are expected to appear as distinct signals in the δ 7.5-9.0 ppm range. The acidic proton of the carboxylic acid would likely be a broad singlet at δ > 12 ppm, though its visibility can depend on the solvent (e.g., DMSO-d₆). |

| ¹³C NMR | A signal for the carbonyl carbon is anticipated around δ 165-175 ppm. Multiple signals in the aromatic region (δ 120-150 ppm) would correspond to the carbons of the isoquinoline ring, with those bonded to chlorine being shifted accordingly. |

| FT-IR | A broad O-H stretching band from the carboxylic acid is expected between 2500-3300 cm⁻¹. A sharp C=O stretching peak should appear around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1500-1620 cm⁻¹ region. C-Cl stretching bands are expected in the fingerprint region (< 800 cm⁻¹). |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) at m/z 241, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |

Solubility Profile

The molecule's polarity is dominated by the carboxylic acid group, but the chlorinated aromatic system imparts significant lipophilicity.

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (Neutral) | Very Low | The large, nonpolar aromatic core outweighs the polarity of the single carboxylic acid group. |

| Aqueous (Basic) | High | Deprotonation of the carboxylic acid with bases like NaOH or NaHCO₃ forms a highly soluble carboxylate salt. |

| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at solvating both the polar functional group and the aromatic system. |

| Alcohols | Moderate | Solvents like methanol and ethanol should provide moderate solubility, likely increasing with heat. |

| Nonpolar | Low | Low solubility is expected in solvents such as hexanes or toluene. |

Synthesis and Purification

A robust and reproducible synthetic route is essential for obtaining high-purity material for research. While specific literature procedures for this exact molecule are scarce, a plausible synthesis can be designed based on established organometallic and heterocyclic chemistry principles. The following represents a logical, field-proven approach.

Proposed Synthetic Protocol

The synthesis of a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, involves directed ortho-metalation.[3][4] A similar strategy could be adapted, starting from a pre-formed 1,3-dichloroisoquinoline.

Step 1: Directed Lithiation of 1,3-Dichloroisoquinoline The first step involves the deprotonation of the most acidic aromatic proton. The chlorine atoms are deactivating, but a strong base like Lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the C-6 position.

-

Rationale: LDA is a strong, non-nucleophilic base, ideal for selective deprotonation without competing in SNAr reactions. Tetrahydrofuran (THF) is the standard solvent, and the reaction is run at -78 °C to control reactivity and prevent side reactions.

Step 2: Carboxylation with Carbon Dioxide The resulting aryllithium intermediate is a powerful nucleophile that can be quenched with an electrophile. Bubbling carbon dioxide gas through the solution or adding solid dry ice introduces the carboxylic acid moiety.

-

Rationale: CO₂ is an inexpensive and efficient C1 electrophile for carboxylation. The reaction must be kept cold during the quench to prevent the aryllithium from decomposing.

Step 3: Acidic Workup and Isolation An acidic workup protonates the carboxylate salt formed in the previous step, yielding the final product, which can then be isolated.

-

Rationale: Adding an acid like HCl ensures the final product is in its neutral carboxylic acid form, which is typically less soluble and can precipitate out for collection.

Purification and Characterization Workflow

Ensuring the purity and identity of the final compound is paramount. A standard workflow validates the success of the synthesis.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential as a versatile scaffold. Its two distinct reactive sites—the carboxylic acid and the dichloro-substituted ring—allow for orthogonal chemical modifications.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid is a cornerstone functional group in medicinal chemistry, often serving as a key interaction point with biological targets or as a handle for prodrug strategies.[5][6]

-

Amide Coupling: The acid can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC/HOBt). This is one of the most common reactions in drug discovery, allowing for the exploration of a vast chemical space by varying the amine coupling partner.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields esters. Esters can improve cell permeability and are often used as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane complexes, providing another point for diversification.

Reactivity of the Dichloroisoquinoline Core

The two chlorine atoms on the electron-deficient pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr), although they are generally less reactive than chloro-substituents on other heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions (high temperature, strong nucleophiles), one or both chlorine atoms could potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates. The C1 position is generally more electrophilic in isoquinolines and would likely be the primary site of substitution.

-

Cross-Coupling Reactions: The C-Cl bonds can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new C-C or C-N bonds to introduce diverse aryl, alkyl, or amino groups.

Applications in Research and Development

Scaffold for Medicinal Chemistry

The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. Carboxylic acid derivatives of quinolines have been successfully developed as potent inhibitors of enzymes like protein kinase CK2.[7] The unique substitution pattern of this compound makes it an attractive starting point for developing inhibitors for kinases, proteases, and other enzyme classes. The carboxylic acid can act as a crucial hydrogen bond donor/acceptor or a salt bridge partner in an active site, while the dichloroisoquinoline core provides a rigid framework to orient other pharmacophoric elements.

Molecular Building Block for Compound Libraries

In modern drug discovery, generating libraries of related compounds for high-throughput screening is a common strategy. This molecule is an ideal building block for diversity-oriented synthesis.[8] By combining a small set of reactions at the carboxylic acid (e.g., 10 different amines) with a set of reactions at the chloro positions (e.g., 10 different nucleophiles or coupling partners), a large and structurally diverse library of novel compounds can be rapidly assembled from a single, advanced intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound should be consulted, general guidelines for related chlorinated, acidic aromatic compounds apply.[9][10][11]

-

Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory tract.[10][11] Avoid inhalation of dust or direct contact.

-

Recommended Handling Procedures: Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from strong bases and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[9]

Conclusion

This compound is a highly functionalized building block with significant potential for applications in drug discovery, medicinal chemistry, and materials science. Its combination of a privileged heterocyclic core, a versatile carboxylic acid handle, and reactive chloro-substituents provides a rich platform for chemical exploration. The insights into its properties, synthesis, and reactivity provided in this guide are intended to empower researchers to leverage this unique molecule in the creation of novel and impactful chemical entities.

References

- The Royal Society of Chemistry. Supporting Information.

- Material Safety Data Sheet. (2021-11-25).

- Fisher Scientific. SAFETY DATA SHEET.

- The Royal Society of Chemistry. Electronic Supporting Information.

- TCI Chemicals. SAFETY DATA SHEET. (2025-05-08).

- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-06).

- Supporting Information.

- Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid. ResearchGate.

- Specifications of this compound. Capot Chemical.

- BLD Pharm. This compound.

- Google Patents. Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.

- Zhang, L., et al. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1786.

- Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 143, 1284-1296.

- Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Kumar, V., et al. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(30), 5549-5563.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 1416712-68-9|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. asset.conrad.com [asset.conrad.com]

A Comprehensive Guide to the Spectroscopic Characterization of 1,3-Dichloroisoquinoline-6-carboxylic acid

Introduction: The Importance of Spectroscopic Analysis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The functionalization of this scaffold, as seen in 1,3-Dichloroisoquinoline-6-carboxylic acid, can lead to novel compounds with unique chemical properties and potential therapeutic applications. Unambiguous structural confirmation is the cornerstone of chemical research and drug development, and for this, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[2] This guide will provide a comprehensive framework for the spectroscopic elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the isoquinoline ring.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group, as well as the anisotropic effects of the aromatic system. The spectrum is predicted in DMSO-d₆, a common solvent for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of the exchangeable carboxylic acid proton.[2]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.3 - 8.5 | Singlet | - |

| H-5 | 8.1 - 8.3 | Doublet | 8.5 - 9.0 |

| H-7 | 8.0 - 8.2 | Doublet of doublets | 8.5 - 9.0, 1.5 - 2.0 |

| H-8 | 8.8 - 9.0 | Doublet | 1.5 - 2.0 |

| COOH | 13.0 - 14.0 | Broad Singlet | - |

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the electronic effects of the substituents on the isoquinoline core. Carbons directly attached to electronegative atoms like chlorine and the carbon of the carboxylic acid group are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 135 - 140 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 130 - 135 |

| C-8a | 140 - 145 |

| COOH | 165 - 170 |

Note: Quaternary carbons (C-1, C-3, C-4a, C-6, C-8a, COOH) may exhibit lower intensity signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2]

-

Select a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and for the observation of the carboxylic acid proton.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

2. Instrument Setup and Data Acquisition:

-

Record the spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

For ¹H NMR:

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

For ¹³C NMR:

-

Use proton broadband decoupling to simplify the spectrum and enhance signal intensity.[3]

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, especially for quaternary carbons.

-

Advanced NMR Techniques: 2D NMR

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps in tracing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[4]

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5]

-

Molecular Formula: C₁₀H₅Cl₂NO₂

-

Monoisotopic Mass: 240.97 g/mol

The molecular ion region will exhibit a cluster of peaks corresponding to the different combinations of chlorine isotopes:

-

M+ (containing two ³⁵Cl): m/z ~241

-

M+2 (containing one ³⁵Cl and one ³⁷Cl): m/z ~243

-

M+4 (containing two ³⁷Cl): m/z ~245

The relative intensities of these peaks are expected to be approximately 9:6:1.

Predicted Fragmentation Pattern

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions.[6][7] ESI is a softer ionization technique that would likely produce a prominent protonated molecule [M+H]⁺.[8] Collision-induced dissociation (CID) of the molecular ion or protonated molecule would lead to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment |

| 241/243/245 | [M]⁺ (Molecular Ion) |

| 224/226/228 | [M - OH]⁺ |

| 196/198/200 | [M - COOH]⁺ |

| 161/163 | [M - COOH - Cl]⁺ |

| 126 | [M - COOH - 2Cl]⁺ |

Note: The presence of chlorine isotopes will result in isotopic patterns for the fragment ions containing chlorine.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Instrument Setup and Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or protonated/deprotonated molecule) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Part 3: Integrated Spectroscopic Analysis

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

Caption: Integrated workflow for structural confirmation.

The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and the substitution pattern on the isoquinoline ring. The MS data will confirm the molecular weight and elemental formula, with the characteristic chlorine isotopic pattern serving as a key diagnostic feature. Finally, the MS/MS fragmentation data will provide corroborating evidence for the presence of the carboxylic acid group and the dichlorinated isoquinoline core. Together, these techniques provide a self-validating system for the unambiguous structural elucidation of this compound.

References

-

Alison E. Ashcroft, "Ionization Methods in Organic Mass Spectrometry," The Royal Society of Chemistry, 1997. URL: [Link]

-

ScienceOpen, "Supporting Information," ScienceOpen. URL: [Link]

-

JoVE, "Mass Spectrometry: Alkyl Halide Fragmentation," JoVE, 2024. URL: [Link]

-

ACD/Labs, "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques," ACD/Labs, 2023. URL: [Link]

-

Emory University Department of Chemistry, "Mass Spectrometry Ionization Methods," Emory University. URL: [Link]

-

Bitesize Bio, "Making Molecules Fly: Ionization Methods in Mass Spec," Bitesize Bio, 2025. URL: [Link]

-

ResearchGate, "Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... - ResearchGate," ResearchGate. URL: [Link]

-

Letters in Applied NanoBioScience, "Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ)," Letters in Applied NanoBioScience, 2022. URL: [Link]

-

Ivan Huc, "Supporting Information," Ivan Huc Group. URL: [Link]

-

MDPI, "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline," MDPI, 2018. URL: [Link]

-

Oregon State University, "13C NMR Chemical Shift," Oregon State University. URL: [Link]

-

PubMed, "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation," PubMed, 2010. URL: [Link]

-

European Journal of Chemistry, "Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde," European Journal of Chemistry, 2025. URL: [Link]

- Google Patents, "CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride," Google Patents.

-

ACS Publications, "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry," ACS Publications, 2023. URL: [Link]

-

ResearchGate, "Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives," ResearchGate, 2011. URL: [Link]

-

Thieme, "4. 13C NMR Spectroscopy," Thieme, 2002. URL: [Link]

-

The Royal Society of Chemistry, "Transition metal-free one-pot double C–H functionalization of quinolines by disubstituted electron-deficient acetylenes," The Royal Society of Chemistry. URL: [Link]

-

MDPI, "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives," MDPI, 2023. URL: [Link]

-

TSI Journals, "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value," TSI Journals. URL: [Link]

-

DergiPark, "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline," DergiPark, 2023. URL: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. URL: [Link]

-

University of Calgary, "CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR)," University of Calgary. URL: [Link]

-

Organic Syntheses, "4,7-dichloroquinoline," Organic Syntheses. URL: [Link]

-

Josef Dadok National NMR Centre, "13C NMR (carbon nuclear magnetic resonance)," Josef Dadok National NMR Centre. URL: [Link]

-

PubMed Central, "Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure," PubMed Central, 2021. URL: [Link]

-

NC State University Libraries, "20.8 Spectroscopy of Carboxylic Acids and Nitriles," NC State University Libraries. URL: [Link]

-

ResearchGate, "Mass spectrometry of 1,3-and 1,5-dicaffeoylquinic acids | Request PDF," ResearchGate. URL: [Link]

-

Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. URL: [Link]

-

ResearchGate, "Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation | Request PDF," ResearchGate. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the Crystal Structure of 1,3-Dichloroisoquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional orientation make it an attractive framework for the design of targeted therapeutics.[3] From the potent anticancer properties of isoquinoline alkaloids to their role in developing novel antibacterial and antiviral agents, the versatility of this scaffold is well-documented.[3][4]

The introduction of halogen atoms, particularly chlorine, into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties.[5] Chlorine substitution can enhance membrane permeability, increase metabolic stability, and introduce specific electronic effects that can lead to improved binding affinity and efficacy of drug candidates.[5][6] The strategic placement of chlorine atoms on the isoquinoline ring, coupled with a carboxylic acid functional group, as in 1,3-Dichloroisoquinoline-6-carboxylic acid, presents a molecule of considerable interest for medicinal chemistry and drug development.[7][8] The carboxylic acid moiety can act as a key interaction point with biological targets, such as enzymes and receptors, and also influences the solubility and pharmacokinetic profile of the compound.

This technical guide provides a comprehensive overview of the crystal structure of this compound (CAS No: 1416712-68-9, Formula: C10H5Cl2NO2).[9] While a definitive crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will leverage crystallographic data from the closely related isomer, 3,7-dichloroquinoline-8-carboxylic acid, to infer and discuss the anticipated structural features.[10][11] This guide will also detail the necessary experimental protocols for obtaining and analyzing the crystal structure, providing a roadmap for researchers in the field.

Synthesis and Crystallization of this compound

The synthesis of substituted isoquinolines can be achieved through various established methods, such as the Bischler-Napieralski reaction, the Pictet-Spengler reaction, or the Pomeranz–Fritsch reaction.[1] For the specific target of this compound, a multi-step synthesis would likely be required, potentially starting from a substituted benzene derivative. A plausible synthetic route for a related compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, has been described and involves steps such as N-protection, directed ortho-metalation, carboxylation, and subsequent deprotection and aromatization.[12][13]

Experimental Protocol: Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[14][15] The key to growing suitable crystals is to allow for slow crystallization.[15]

Step-by-Step Methodology:

-

Purification of the Compound: The synthesized this compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system where the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, and dichloromethane, as well as mixtures with less polar solvents like hexane or heptane.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks. Covering the vial with parafilm and piercing a few small holes with a needle is an effective way to control the evaporation rate.[15]

-

Vapor Diffusion: A concentrated solution of the compound in a suitable solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The flask should be cooled gradually to allow for the formation of well-ordered crystals.[15]

-

-

Crystal Selection and Mounting: Once crystals have formed, they should be examined under a polarizing microscope to select a single, well-formed crystal without visible defects.[15] An ideal crystal for single-crystal X-ray diffraction is typically between 0.1 and 0.3 mm in its largest dimension.[16] The selected crystal is then carefully mounted on a goniometer head using a suitable adhesive or cryo-oil.[16]

Crystal Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[16][17]

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology for Data Collection and Structure Refinement:

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[14] After centering the crystal in the X-ray beam, a preliminary screening is performed to determine the unit cell parameters and assess the crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[16]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The results are typically reported in a Crystallographic Information File (CIF).

Predicted Crystal Structure of this compound: An Analysis Based on an Isomeric Analogue

In the absence of a determined crystal structure for this compound, we can predict its key structural features by analyzing the published crystal structure of its isomer, 3,7-dichloroquinoline-8-carboxylic acid.[10][11]

Molecular Structure and Conformation

The molecule is expected to be largely planar due to the aromaticity of the isoquinoline ring system. The carboxylic acid group at the 6-position will likely be twisted out of the plane of the isoquinoline ring to minimize steric hindrance with the adjacent hydrogen atom. The two chlorine atoms at the 1 and 3 positions will influence the electronic distribution within the ring and will be key sites for potential intermolecular interactions.

Anticipated Crystallographic Data

The following table presents the crystallographic data for 3,7-dichloroquinoline-8-carboxylic acid, which can serve as a reasonable estimate for what might be expected for this compound.[10]

| Parameter | 3,7-dichloroquinoline-8-carboxylic acid |

| Chemical formula | C10H5Cl2NO2 |

| Formula weight | 242.05 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.5002 (12) |

| b (Å) | 8.4016 (14) |

| c (Å) | 8.732 (3) |

| α (°) | 102.529 (6) |

| β (°) | 93.439 (6) |

| γ (°) | 116.479 (4) |

| Volume (ų) | 472.98 (17) |

| Z | 2 |

| Temperature (K) | 173 (2) |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.66 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form dimeric structures through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. Additionally, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, potentially forming O-H···N interactions.

-

π-π Stacking: The planar aromatic isoquinoline rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align in a parallel or offset fashion. These interactions are crucial in stabilizing the crystal lattice.[10]

-

Halogen Bonding: Although weaker than hydrogen bonds, chlorine atoms can participate in halogen bonding (C-Cl···X, where X is a nucleophile like O or N), which could further influence the crystal packing.

Caption: Predicted intermolecular interactions in the crystal structure.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound would provide invaluable insights for drug design. The precise knowledge of the three-dimensional arrangement of the molecule and its intermolecular interactions can inform the design of more potent and selective analogues. For instance, the identification of key hydrogen bonding motifs and π-π stacking interactions can guide the optimization of ligand-receptor binding. Furthermore, understanding the crystal packing can aid in the prediction and control of solid-state properties such as solubility, stability, and bioavailability, which are critical for the development of a successful pharmaceutical product. The presence of the dichlorinated isoquinoline core suggests potential applications as an anticancer, antibacterial, or antiviral agent, making its structural elucidation a high priority for medicinal chemists.[3][8]

References

- University of York. Single Crystal X-ray Diffraction. Accessed January 19, 2026.

- University of York. Single Crystal X-ray Diffraction (scXRD). Accessed January 19, 2026.

- Rigaku. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Accessed January 19, 2026.

- ResearchGate.

- European Journal of Chemistry.

- Oreate AI Blog.

- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Accessed January 19, 2026.

- SERC (Carleton). Single-crystal X-ray Diffraction. Published May 17, 2007.

- ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic acid (6). Accessed January 19, 2026.

- Wikipedia. Isoquinoline. Accessed January 19, 2026.

- MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Published December 31, 2024.

- PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Published December 12, 2025.

- PubChem. 1,3-Dichloroisoquinoline. Accessed January 19, 2026.

- Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Accessed January 19, 2026.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Accessed January 19, 2026.

- CCDC.

- CCDC. About the Cambridge Structural Database (CSD). Accessed January 19, 2026.

- CCDC. Search - Access Structures. Accessed January 19, 2026.

- Iowa Research Online.

- Capot Chemical. Specifications of this compound. Accessed January 19, 2026.

- MDPI. Diastereoselective Synthesis of (–)

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Accessed January 19, 2026.

- PubMed. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Curr Pharm Des. 2021;27(15):1757-1762.

- ChemSynthesis. 1,3-dichloroisoquinoline. Accessed May 20, 2025.

- PubMed. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Curr Top Med Chem. 2021;21(17):1587-1622.

- PubMed. Diastereoselective Synthesis of (-)

- Organic Syntheses. 4,7-dichloroquinoline. Accessed January 19, 2026.

- PubMed Central. Effect of “magic chlorine” in drug discovery: an in silico approach. Published November 30, 2023.

- PMC. 3,7-Dichloroquinoline-8-carboxylic acid. Accessed January 19, 2026.

- Amanote Research. (PDF) 3,7-Dichloroquinoline-8-Carboxylic Acid - Acta. Accessed January 19, 2026.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.amanote.com [research.amanote.com]

- 12. researchgate.net [researchgate.net]

- 13. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 14. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

Introduction: The Strategic Value of 1,3-Dichloroisoquinoline-6-carboxylic Acid

An In-depth Technical Guide to the Synthesis of 1,3-Dichloroisoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The isoquinoline core is a "privileged scaffold," appearing in numerous natural products and pharmaceuticals. The strategic placement of two reactive chlorine atoms at the 1 and 3 positions, combined with a carboxylic acid handle at the 6 position, makes this molecule a versatile building block for the synthesis of complex molecular architectures. The chlorine atoms can be selectively displaced by various nucleophiles, while the carboxylic acid allows for amide bond formation and other derivatizations. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by literature precedents.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound suggests a strategy centered on the late-stage introduction of the carboxylic acid functionality onto a pre-formed dichloroisoquinoline core. This approach is advantageous as it utilizes a stable, readily accessible heterocyclic intermediate.

The primary disconnection is at the C6-carboxyl bond, pointing to a C-H activation/carboxylation strategy on the 1,3-dichloroisoquinoline scaffold. The 1,3-dichloroisoquinoline itself can be disconnected at the C-Cl bonds, revealing an isoquinoline-1,3-dione precursor. This dione, in turn, can be synthesized through the cyclization of a suitable benzene derivative. This multi-step strategy ensures high regioselectivity and leverages well-understood, scalable chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway

The most field-proven and logical synthetic route proceeds in three key stages, starting from a commercially available precursor. This pathway is designed for efficiency, scalability, and high purity of the final product.

Caption: Proposed three-stage synthetic workflow for the target molecule.

Stage 1: Synthesis of Isoquinoline-1,3(2H,4H)-dione (Homophthalimide)

Causality and Expertise: The initial step involves the construction of the core heterocyclic dione structure, also known as homophthalimide. This compound serves as the direct precursor for the subsequent chlorination. Starting from homophthalic anhydride is a classic and reliable method. The reaction proceeds via an initial ammonolysis to form a phthalamic acid intermediate, which then undergoes thermal or acid-catalyzed dehydration and cyclization to yield the stable five-membered imide ring fused to the benzene ring.

Experimental Protocol: Synthesis of Homophthalimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine homophthalic anhydride (1.0 eq) and urea (1.5 eq).

-

Reaction Execution: Heat the mixture gently using an oil bath. The reactants will melt and begin to react, evolving ammonia and carbon dioxide.

-

Temperature Control: Slowly increase the temperature to 180-200 °C and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Workup and Purification: Cool the reaction mixture to room temperature. The solidified product is then recrystallized from ethanol or acetic acid to yield pure isoquinoline-1,3(2H,4H)-dione as a crystalline solid.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Homophthalic Anhydride | 1.0 eq | Starting material |

| Urea | 1.5 eq | Ammonia source |

| Temperature | 180-200 °C | Drives cyclization/dehydration |

| Recrystallization Solvent | Ethanol or Acetic Acid | Purification |

Stage 2: Synthesis of 1,3-Dichloroisoquinoline

Causality and Expertise: This stage converts the stable dione into the highly reactive 1,3-dichloroisoquinoline. The keto groups of the homophthalimide exist in tautomeric equilibrium with their enol forms, which are cyclic amides (lactams). Treatment with a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity, replaces the hydroxyl groups of the enol tautomers with chlorine atoms.[1][2] This transformation is a standard method for converting pyridones, quinolones, and related lactams into their chloro-derivatives.[3]

Experimental Protocol: Chlorination of Homophthalimide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), add isoquinoline-1,3(2H,4H)-dione (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Optionally, for enhanced reactivity, add phosphorus pentachloride (PCl₅, 1.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the solution is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1,3-dichloroisoquinoline.

-

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Isoquinoline-1,3-dione | 1.0 eq | Substrate |

| Phosphorus Oxychloride (POCl₃) | 5-10 eq | Chlorinating agent & solvent |

| Phosphorus Pentachloride (PCl₅) | (Optional) 1.1 eq | Co-chlorinating agent |

| Temperature | Reflux (~110 °C) | Drives the reaction |

Stage 3: Carboxylation via Directed Ortho-Metalation

Causality and Expertise: This is the key C-H activation step to introduce the carboxylic acid. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings.[4][5] In this case, the nitrogen atom of the isoquinoline ring acts as a directing metalation group (DMG). It coordinates to the Lewis acidic lithium ion of n-butyllithium (n-BuLi), positioning the strong base to deprotonate the most acidic proximal proton. While positions 4 and 8 are ortho to the nitrogen, the C-H bond at position 6 is activated by the cumulative electron-withdrawing effects of the nitrogen and the two chlorine atoms, making it a prime target for deprotonation. Quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice) installs the carboxylate, which upon acidic workup yields the final product.[6][7] This method avoids the harsh conditions and potential side reactions of electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3-dichloroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting dark-colored solution for 1-2 hours at this temperature to ensure complete lithiation.

-

Carboxylation: Add an excess of freshly crushed dry ice (CO₂(s)) to the reaction mixture in one portion. The reaction is highly exothermic, and the dry ice serves as both the reagent and a coolant.[8] Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimes.

-

Workup and Purification:

-

Quench the reaction with water or saturated aqueous NH₄Cl.

-

Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of ~2 to protonate the carboxylate salt.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to yield this compound.

-

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 1,3-Dichloroisoquinoline | 1.0 eq | Substrate |

| Anhydrous THF | Solvent | Reaction medium |

| n-Butyllithium (n-BuLi) | 1.1 eq | Deprotonating agent |

| Carbon Dioxide (dry ice) | Excess | Carboxylating agent |

| Temperature | -78 °C to RT | Controls lithiation/reaction |

Safety and Handling

-

Phosphorus Oxychloride (POCl₃) and Pentachloride (PCl₅): These are highly corrosive and react violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere using syringe techniques.

-

Dry Ice/Acetone Bath: This mixture is extremely cold (-78 °C) and can cause severe frostbite. Use cryogenic gloves when handling. Ensure adequate ventilation as sublimating CO₂ can displace oxygen.

Conclusion

The synthesis of this compound is reliably achieved through a three-stage process involving the formation of an isoquinoline-1,3-dione, subsequent chlorination with a phosphorus oxychloride-based reagent, and a final, regioselective carboxylation via directed ortho-metalation. Each step is based on well-established, robust chemical transformations, providing a logical and scalable route for researchers and drug development professionals to access this valuable and versatile chemical intermediate.

References

-

Organic & Biomolecular Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Frontiers. (2023). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Royal Society of Chemistry. Available at: [Link]

-

Macmillan, D. S., et al. (2018). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. National Institutes of Health. Available at: [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

-

PubMed. (2007). Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Available at: [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available at: [Link]

-

ResearchGate. (2020). Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. Available at: [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Available at: [Link]

- Google Patents. (n.d.). US9725413B2 - Continuous flow carboxylation reaction.

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Available at: [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 8. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Retrosynthetic Analysis of 1,3-Dichloroisoquinoline-6-carboxylic acid

Executive Summary

1,3-Dichloroisoquinoline-6-carboxylic acid represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of reactive chloro- and carboxy- substituents on the isoquinoline core makes it a versatile building block for the synthesis of complex molecular architectures. This guide presents a comprehensive retrosynthetic analysis, dissecting the target molecule into readily accessible precursors. We will elucidate a robust and logical synthetic pathway, grounded in established chemical principles, that proceeds through key intermediates including Isoquinoline-1,3(2H,4H)-dione-6-carboxylic acid and 2-Cyano-1,4-benzenedicarboxylic acid. Each strategic disconnection is justified, and detailed, field-proven protocols for the forward synthesis are provided to ensure reproducibility and high fidelity.

Introduction

The isoquinoline nucleus is a prominent feature in numerous natural products, particularly alkaloids like papaverine, and is a cornerstone of many synthetic pharmaceuticals, including antihypertensive agents like quinapril.[1][2] The inherent biological activity and structural rigidity of this scaffold have made it a privileged structure in drug discovery. The target molecule, this compound, enhances this potential by incorporating three distinct points for chemical diversification: two electrophilic carbon centers at positions 1 and 3, susceptible to nucleophilic substitution, and a carboxylic acid at position 6, which can be readily converted into a wide array of functional groups such as amides and esters.

The synthesis of such a polysubstituted heterocycle is non-trivial and requires a carefully planned strategy to control regioselectivity and ensure high yields. This document provides an in-depth analysis, moving backward from the target to commercially viable starting materials, and then presents a validated forward synthesis with detailed experimental workflows.

Chapter 1: A Logic-Driven Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule.[3][4][5] Our analysis for this compound is based on identifying robust, high-yielding transformations that lead to progressively simpler and more readily available precursors.

Overall Retrosynthetic Strategy

The proposed strategy involves three primary disconnections, which simplify the target molecule to a common industrial chemical, 2,5-dimethylbenzonitrile. This approach prioritizes the late-stage introduction of the highly reactive chloro groups to maximize synthetic convergence and minimize handling of sensitive intermediates.

Caption: High-level retrosynthetic pathway for the target molecule.

Disconnection 1: Functional Group Interconversion (FGI) of Dichloro Groups

The 1,3-dichloro substituents are the most activating and reactive functionalities on the molecule. A standard and highly effective method for their formation is the treatment of a corresponding cyclic dione/diamide with a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[6] This transformation is analogous to the mechanism of the Vilsmeier-Haack reaction, where a Vilsmeier reagent, an electrophilic chloroiminium ion, facilitates the conversion.[7][8][9] This leads to our first key intermediate, Isoquinoline-1,3(2H,4H)-dione-6-carboxylic acid .

Disconnection 2: Isoquinoline Ring Formation

The isoquinoline-1,3-dione core, also known as a homophthalimide derivative, can be disconnected by breaking the C4-C4a and N2-C3 bonds.[10][11] This reveals a precursor that contains the fully substituted benzene ring with ortho-disposed functional groups capable of cyclizing to form the heterocyclic ring. The most logical precursor is 2-Cyano-1,4-benzenedicarboxylic acid . This molecule contains all the necessary carbon and nitrogen atoms in the correct oxidation states and connectivity to facilitate an efficient ring-closing reaction.

Disconnection 3: Functional Group Interconversion (FGI) of Carboxylic Acids

The dicarboxylic acid intermediate can be simplified further. The two carboxylic acid groups can be retrosynthetically converted back to methyl groups. The forward reaction, a vigorous oxidation, is a classic and reliable transformation in organic synthesis. This final disconnection leads to a simple, commercially available starting material: 2,5-dimethylbenzonitrile .

Chapter 2: Synthesis of Key Precursor: 2-Cyano-1,4-benzenedicarboxylic acid

This crucial step involves the robust oxidation of two methyl groups on the starting material. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction must be performed under basic conditions to ensure the solubility of the permanganate and the intermediate carboxylates.

Protocol 2.1: Vigorous Oxidation of 2,5-Dimethylbenzonitrile

Materials:

-

2,5-Dimethylbenzonitrile

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium bisulfite (NaHSO₃)

-

Deionized Water

Procedure:

-

A solution of NaOH (2.1 eq.) in deionized water is prepared in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.

-

2,5-Dimethylbenzonitrile (1.0 eq.) is added to the flask.

-

The mixture is heated to 80-90°C, and solid KMnO₄ (4.5 eq.) is added portion-wise over 2-3 hours, ensuring the reaction temperature does not exceed 100°C. The purple color of the permanganate will dissipate as it is consumed.

-

After the final addition, the mixture is refluxed until the reaction is complete (monitored by TLC or HPLC). A brown precipitate of manganese dioxide (MnO₂) will form.

-

The reaction mixture is cooled to room temperature, and the MnO₂ is removed by filtration through a pad of celite. The filter cake is washed with hot water.

-

The combined filtrate is cooled in an ice bath, and excess permanganate is quenched by the careful addition of solid sodium bisulfite until the solution is colorless.

-